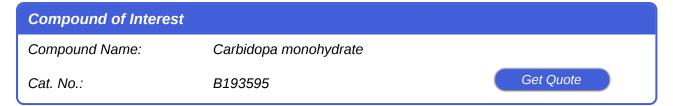


Carbidopa Monohydrate: A Technical Guide to Solubility and Stability

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For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability characteristics of **Carbidopa Monohydrate**, a critical active pharmaceutical ingredient (API) used primarily in the management of Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual workflows to support formulation development and analytical studies.

Core Physicochemical Properties

Carbidopa monohydrate is a peripherally acting aromatic amino acid decarboxylase inhibitor. [1] It is typically co-administered with levodopa to prevent the peripheral conversion of levodopa to dopamine, thereby increasing its bioavailability in the central nervous system and reducing peripheral side effects.[2][3] The monohydrate form is a white to off-white crystalline powder.[3][4]

Solubility Profile

The solubility of **carbidopa monohydrate** is a critical factor in its formulation, particularly for oral and potential parenteral dosage forms. Its solubility is highly dependent on the solvent and the pH of the medium.

Solubility in Common Solvents



Carbidopa monohydrate is described as slightly soluble in water and methanol, and practically insoluble in ethanol.[3][4] Quantitative data for its solubility in various organic solvents is summarized in the table below. It is noteworthy that for Dimethyl Sulfoxide (DMSO), solubility can be significantly increased with the application of heat and sonication.[5][6]

Solvent	Temperature	Solubility (mg/mL)	Notes
Water	Not Specified	Slightly Soluble[3][4]	One source reports a low value of 3.8 mg/L for the anhydrous form, which may not be representative of the monohydrate.[7]
Methanol	Not Specified	Slightly Soluble[8]	_
Ethanol	Not Specified	Insoluble[2] / Very Slightly Soluble[4]	
DMSO	Not Specified	≥6.88[2]	With gentle warming.
DMSO	Not Specified	4.5[6]	Sonication is recommended.
DMSO	60°C	20[5]	With ultrasonic and warming.
3N Hydrochloric Acid	Not Specified	Freely Soluble	

pH-Dependent Aqueous Solubility

The aqueous solubility of **carbidopa monohydrate** is markedly influenced by pH, a characteristic attributed to its zwitterionic nature, possessing both an amino and a carboxyl group.[9] Solubility is highest in acidic conditions and decreases as the pH approaches its isoelectric point.



рН	Temperature	Solubility of Carbidopa (mg/mL)	Solvent System
1.5	30 ± 2°C	~6	0.2 M Hydrochloric acid / 0.1 M Citric acid[9]
3.0 - 3.5	30 ± 2°C	~1.7	Not Specified[9]

The increased solubility at lower pH is due to the protonation of the carboxyl group, forming a more soluble cationic species.[9] Furthermore, increasing the molar concentration of the acidic solution can enhance solubility by increasing the ionic strength of the medium.[9]

Stability Characteristics

While **carbidopa monohydrate** is stable as a solid bulk drug substance, it exhibits significant degradation in solution.[10] Understanding its stability under various stress conditions is paramount for the development of robust and safe pharmaceutical formulations.

Solid-State Stability

Carbidopa monohydrate powder is stable for at least 3 years when stored at -20°C.[6]

Solution Stability and Degradation Pathways

Carbidopa in solution is susceptible to degradation through hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to elucidate these degradation pathways and to develop stability-indicating analytical methods.

3.2.1. Hydrolytic Degradation

Carbidopa degrades in both acidic and alkaline conditions.[11]

3.2.2. Oxidative Degradation

The catechol moiety in the carbidopa structure makes it susceptible to oxidation. Incubation of carbidopa in culture media has been shown to generate hydrogen peroxide.[12]



3.2.3. Thermal Degradation

While generally more stable to thermal stress compared to other conditions, degradation can be observed at elevated temperatures.[11]

3.2.4. Photostability

Exposure to light can also induce degradation. Photostability testing should be conducted according to ICH Q1B guidelines.

Quantitative Stability Data

The stability of carbidopa in various formulations has been investigated, with some quantitative data available. The presence of ascorbic acid has been shown to mitigate the degradation of carbidopa.[13]

Formulation/Condit	Temperature	Time	Remaining Carbidopa (%) / Degradation (%)
Liquid Formulation	25°C	7 days	>90% (Less than 10% degradation)[14][15]
Liquid Formulation	25°C	4 days	>95% (Less than 5% degradation)[14][15]
Liquid Formulation	4°C	30 days	>95% (Less than 5% degradation)[14][15]
Rectal Suspension (Formulation 1)	22°C	10 days	Stable[16]
Rectal Suspension (Formulation 1)	5°C	35 days	Stable[16]
Rectal Suspension (Formulation 2)	22°C	24 days	Stable[16]
Rectal Suspension (Formulation 2)	5°C	35 days	Stable[16]



Experimental Protocols Solubility Determination: Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.[17]

Protocol:

- Preparation of Solvent: Prepare the desired solvent or buffer solution of a specific pH.
- Addition of Excess Solute: Add an excess amount of carbidopa monohydrate powder to a
 vial containing the solvent. The excess solid should be visually apparent.
- Equilibration: Seal the vials and place them on a shaker in a temperature-controlled incubator. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]
- Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by centrifugation or filtration through a suitable membrane filter (e.g., 0.45 μm).[18]
- Quantification: Analyze the concentration of carbidopa monohydrate in the clear supernatant or filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
- Calculation: The determined concentration represents the equilibrium solubility of carbidopa monohydrate under the specified conditions.

Stability Assessment: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of an analytical method, in line with ICH guidelines.[19] [20]

Protocol:

 Preparation of Stock Solution: Prepare a stock solution of carbidopa monohydrate in a suitable solvent.

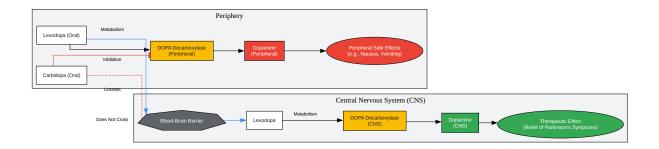


- Application of Stress Conditions: Expose aliquots of the stock solution to various stress conditions in separate experiments:
 - Acid Hydrolysis: Add a strong acid (e.g., 0.1 N HCl) and heat if necessary.
 - Base Hydrolysis: Add a strong base (e.g., 0.1 N NaOH) and heat if necessary.
 - Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂) and incubate.
 - Thermal Degradation: Expose the solution to elevated temperatures (e.g., 60-80°C).
 - Photodegradation: Expose the solution to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.
- Sampling: Withdraw samples at appropriate time points.
- Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples before analysis.
- Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The
 method should be capable of separating the intact drug from all significant degradation
 products.
- Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Visualizations

Mechanism of Action of Levodopa with Carbidopa



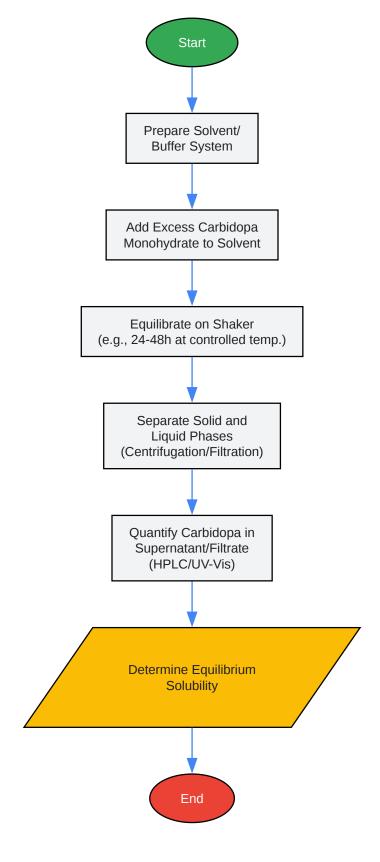


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Mechanism of Action of Levodopa with Carbidopa.

Experimental Workflow for Shake-Flask Solubility Determination



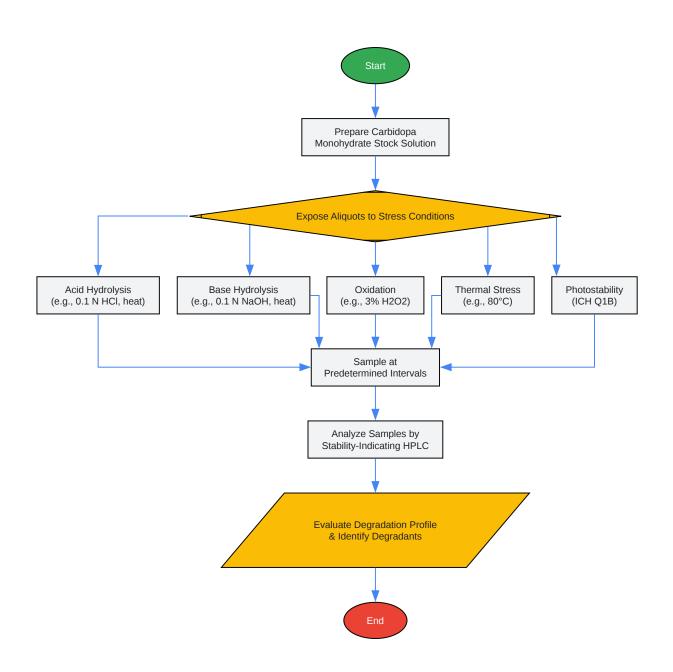


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Shake-Flask Solubility Determination Workflow.



Experimental Workflow for Forced Degradation Study



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Forced Degradation Study Workflow.

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